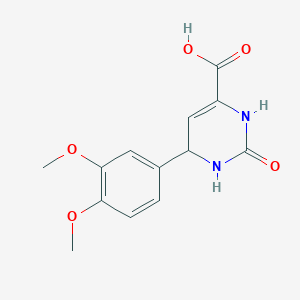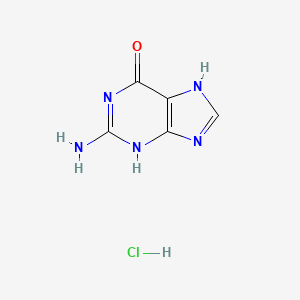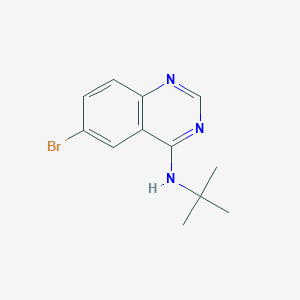
(2Z)-2-acetylimino-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(2Z)-2-acetylimino-3-phenylpropanoic acid” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2Z)-2-acetylimino-3-phenylpropanoic acid involves specific synthetic routes that require precise reaction conditions. These methods often include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistent quality and yield. Industrial methods may also include additional purification steps to remove any impurities that could affect the compound’s performance in its intended applications.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-acetylimino-3-phenylpropanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
Scientific Research Applications
(2Z)-2-acetylimino-3-phenylpropanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other proteins. In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways. Industrial applications might include its use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-acetylimino-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, altering their activity and leading to various biochemical effects. Understanding the exact mechanism of action is crucial for developing new applications and optimizing its use in existing ones.
Comparison with Similar Compounds
Similar Compounds: (2Z)-2-acetylimino-3-phenylpropanoic acid can be compared to other similar compounds to highlight its unique properties. Similar compounds might include those with comparable chemical structures or reactivity. These comparisons can help identify the specific advantages and potential limitations of this compound.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may offer distinct advantages in certain applications, such as higher reactivity, better stability, or more favorable interactions with biological systems.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for fully harnessing its potential. Comparing it with similar compounds can further highlight its unique advantages and guide its use in various applications.
Properties
IUPAC Name |
(2Z)-2-acetylimino-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)/b12-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNBNNLEUMDIQ-BENRWUELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/N=C(/CC1=CC=CC=C1)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B7793896.png)

![[6-(2-Me-1,3-thiazol-4-yl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7793906.png)


![7-amino-4-[3-(4-methylphenoxy)propyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7793926.png)

![2-{4-[(2-Methylphenyl)carbamoyl]phenoxy}acetic acid](/img/structure/B7793939.png)
![2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride](/img/structure/B7793947.png)

![4-[[(3-oxo-2H-1,2,4-triazin-5-yl)amino]methyl]benzoic acid](/img/structure/B7793957.png)
![8-[[Benzyl(ethyl)amino]methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793980.png)


